molecular formula C27H26N2O5 B2962081 ethyl 4-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate CAS No. 384352-04-9

ethyl 4-(6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanamido)benzoate

Cat. No.: B2962081
CAS No.: 384352-04-9
M. Wt: 458.514
InChI Key: VDKXLXBGSWQVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate is a chemical compound with the molecular formula C27H26N2O5 . It was synthesized by reducing the Schiff base obtained from acenaphthenequinone and ethyl-4-aminobenzoate .


Molecular Structure Analysis

The dihedral angle between the essentially planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring is 75.08° . The ethyl group is disordered over two sets of sites with a refined occupancy ratio of 0.502:0.498 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 458.506 Da . Other physical and chemical properties such as boiling point, density, and pKa are not provided in the available resources.

Scientific Research Applications

Antibacterial and Antifungal Activities

Ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate derivatives have been explored for their potential as antimicrobial agents. A study synthesized and characterized new quinazolines, exhibiting significant antibacterial and antifungal activities against various strains like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).

Anticancer Properties

This compound has also been investigated for its anticancer properties. Research focusing on the synthesis and cytotoxicity of novel annulated dihydroisoquinoline heterocycles, including ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate, found promising results against various cancer cell lines, including breast, hepatocellular, and colorectal carcinoma (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).

Central Nervous System Effects

Research on compounds related to ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate has shown effects on the central nervous system, including inducing loss of motor control in mice. However, these compounds also exhibited relatively high toxicity (Hung, Janowski, & Prager, 1985).

Retinoid Receptor Transactivation and Cancer Therapy

Ethyl 4-(N,4,4-trimethyl-1,2,3,4-tetrahydroquinolinyl)benzoate, a similar compound, has been synthesized and evaluated for its effects on retinoid receptor transactivation, tumor cell growth inhibition, and transglutaminase induction. It shows potential as a pharmaceutical for cancer and skin disorders (Dhar et al., 1999).

Synthesis of Heterocyclic Mesomeric Betaines

Studies involving ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate derivatives have contributed to the synthesis and understanding of heterocyclic mesomeric betaines, essential for understanding various chemical behaviors and properties (Schmidt et al., 2016).

Cytotoxic Evaluation

Ethyl 4-(2-(benzofuran-2-yl)-4-substituted-1,4,5,6,7,8-hexahydroquinolin-1-yl)-benzoate, structurally similar to the target compound, has been synthesized and evaluated for its cytotoxic effects against human hepatocellular carcinoma cell lines, showcasing significant inhibitory effects (El-Deen, Anwar, & Hasabelnaby, 2016).

Properties

IUPAC Name

ethyl 4-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-2-34-27(33)19-13-15-20(16-14-19)28-23(30)12-4-3-5-17-29-25(31)21-10-6-8-18-9-7-11-22(24(18)21)26(29)32/h6-11,13-16H,2-5,12,17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKXLXBGSWQVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.